molecular formula C19H20FNO4S B2651762 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3-methoxybenzyl)benzamide CAS No. 879949-57-2

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3-methoxybenzyl)benzamide

Cat. No.: B2651762
CAS No.: 879949-57-2
M. Wt: 377.43
InChI Key: FFYKJVXTKOUUSX-UHFFFAOYSA-N
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Description

    Starting Material: 2-fluorobenzoyl chloride

    Reaction: The 1,1-dioxidotetrahydrothiophene is reacted with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the corresponding amide.

  • Addition of the Methoxybenzyl Group

      Starting Material: 3-methoxybenzylamine

      Reaction: The intermediate is then reacted with 3-methoxybenzylamine under suitable conditions to yield the final product.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3-methoxybenzyl)benzamide typically involves multiple steps:

    • Formation of the Dioxidotetrahydrothiophenyl Intermediate

        Starting Material: Tetrahydrothiophene

        Oxidation: Tetrahydrothiophene is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the 1,1-dioxidotetrahydrothiophene.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

      Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

      Substitution: The fluorine atom in the fluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

      Reduction: Sodium borohydride, lithium aluminum hydride

      Substitution: Nucleophiles such as amines, thiols, or alcohols

    Major Products

      Oxidation: Further oxidized sulfur-containing compounds

      Reduction: Reduced amide derivatives

      Substitution: Substituted benzamide derivatives

    Scientific Research Applications

    Chemistry

    In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3-methoxybenzyl)benzamide is used as a building block for the synthesis of more complex molecules

    Biology and Medicine

    In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in biological systems.

    Industry

    In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and advanced materials.

    Mechanism of Action

    The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3-methoxybenzyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The dioxidotetrahydrothiophenyl group may play a role in binding to the active site of enzymes, while the fluorobenzyl and methoxybenzyl groups could enhance its affinity and specificity. The exact pathways and molecular targets would depend on the specific biological context and require detailed biochemical studies.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide
    • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide

    Uniqueness

    Compared to similar compounds, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3-methoxybenzyl)benzamide stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. The presence of the fluorine atom can significantly influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.

    Properties

    IUPAC Name

    N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(3-methoxyphenyl)methyl]benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H20FNO4S/c1-25-16-6-4-5-14(11-16)12-21(15-9-10-26(23,24)13-15)19(22)17-7-2-3-8-18(17)20/h2-8,11,15H,9-10,12-13H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FFYKJVXTKOUUSX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H20FNO4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    377.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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